molecular formula C8H11N3O3 B13083761 [(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester

[(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester

Cat. No.: B13083761
M. Wt: 197.19 g/mol
InChI Key: FGQJRNSHTNYNII-POHAHGRESA-N
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Description

[(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester is a chemical compound that features a unique structure combining an imidazole ring with a hydroxyimino group and an acetic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester typically involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with hydroxylamine to form the hydroxyimino intermediate. This intermediate is then esterified with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester or amide derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various ester or amide derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the imidazole ring can interact with metal ions and enzymes, modulating their function. These interactions can lead to various biological effects, including antimicrobial and antifungal activities.

Comparison with Similar Compounds

[(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester can be compared with other similar compounds, such as:

    Zolpidem: A nonbenzodiazepine hypnotic agent with a similar imidazole structure.

    Zaleplon: Another nonbenzodiazepine hypnotic agent with a pyrazolopyrimidine structure.

    Eszopiclone: A cyclopyrrolone hypnotic agent with a different core structure but similar pharmacological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to these similar compounds .

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

ethyl (2Z)-2-hydroxyimino-2-(1-methylimidazol-2-yl)acetate

InChI

InChI=1S/C8H11N3O3/c1-3-14-8(12)6(10-13)7-9-4-5-11(7)2/h4-5,13H,3H2,1-2H3/b10-6-

InChI Key

FGQJRNSHTNYNII-POHAHGRESA-N

Isomeric SMILES

CCOC(=O)/C(=N\O)/C1=NC=CN1C

Canonical SMILES

CCOC(=O)C(=NO)C1=NC=CN1C

Origin of Product

United States

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